YL-109

Beschreibung

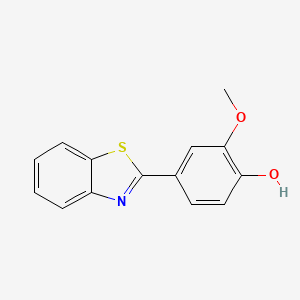

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-2-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c1-17-12-8-9(6-7-11(12)16)14-15-10-4-2-3-5-13(10)18-14/h2-8,16H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVBOHJNAFQFPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425537 |

Source

|

| Record name | 4-(1,3-benzothiazol-2-yl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36341-25-0 |

Source

|

| Record name | 4-(1,3-benzothiazol-2-yl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

YL-109: A Novel Antitumor Agent Targeting Breast Cancer Progression and Metastasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

YL-109, with the IUPAC name 4-(benzo[d]thiazol-2-yl)-2-methoxyphenol, is a promising small molecule inhibitor of breast cancer cell growth and invasiveness.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of YL-109. It details the compound's mechanism of action, which involves the induction of the E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein) through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[1][2][3] This guide includes a compilation of quantitative data, detailed experimental methodologies for key assays, and a visual representation of the underlying signaling pathway to facilitate further research and development of YL-109 as a potential therapeutic agent.

Chemical Structure and Properties

YL-109 is a benzothiazole (B30560) derivative with the chemical formula C14H11NO2S.[1][3] Its structure is characterized by a benzothiazole ring linked to a 2-methoxyphenol group. The key physicochemical properties of YL-109 are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-(benzo[d]thiazol-2-yl)-2-methoxyphenol | [1] |

| CAS Number | 36341-25-0 | [1][3] |

| Molecular Formula | C14H11NO2S | [1][3] |

| Molecular Weight | 257.31 g/mol | [1][3] |

| SMILES | COC1=CC(C2=NC3=CC=CC=C3S2)=CC=C1O | [1] |

| Appearance | Solid | [4] |

| Solubility | Soluble in DMSO | [4] |

| Storage | -20°C for long-term storage | [3] |

Biological Activity and Mechanism of Action

YL-109 has demonstrated significant antitumor activity, particularly in breast cancer models. It effectively inhibits cell proliferation, motility, and invasiveness in both hormone receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines.[3]

Quantitative Biological Data

The following table summarizes the key in vitro and in vivo efficacy data for YL-109.

| Assay | Cell Line / Model | Result | Reference |

| Cell Proliferation (IC50) | MCF-7 | 85.8 nM (96 h) | [3] |

| MDA-MB-231 | 4.02 µM (96 h) | [3] | |

| In Vivo Tumor Growth | MCF-7 Xenograft | Significant suppression of tumor growth (15 mg/kg, s.c. every 2 days) | [3] |

| MDA-MB-231 Xenograft | Significant suppression of tumor growth (15 mg/kg, s.c. every 2 days) | [3] | |

| In Vivo Metastasis | MDA-MB-231 Xenograft | Significant reduction in lung metastasis (15 mg/kg, s.c. every 2 days) | [3] |

Signaling Pathway: AhR-Mediated CHIP Induction

The primary mechanism of action of YL-109 is the induction of the E3 ubiquitin ligase CHIP. YL-109 acts as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that is typically involved in xenobiotic metabolism.[1][3] Upon binding of YL-109, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter region of target genes, including the gene encoding CHIP (STUB1), leading to increased transcription and protein expression of CHIP.[5]

The induced CHIP protein, in turn, is known to promote the degradation of several oncogenic proteins, thereby suppressing tumor progression and metastatic potential.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. Characterization and reduction of non-endocrine cells accompanying islet-like endocrine cells differentiated from human iPSC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of YL-109: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound YL-109, chemically identified as 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, has emerged as a promising anti-tumor agent with demonstrated efficacy in preclinical breast cancer models.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of YL-109. It details the compound's mechanism of action, which involves the induction of the E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein) through the activation of the Aryl hydrocarbon Receptor (AhR) signaling pathway.[1][3] This guide includes detailed experimental protocols for key biological assays and quantitative data on the compound's activity.

Compound Profile

| Property | Value | Reference |

| IUPAC Name | 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole | [2] |

| Synonyms | YL-109 | [1][4] |

| CAS Number | 36341-25-0 | [3][4] |

| Molecular Formula | C₁₄H₁₁NO₂S | [3][4] |

| Molecular Weight | 257.31 g/mol | [3][4] |

| Appearance | Solid powder | [5] |

| Solubility | Soluble in DMSO | [5] |

| Storage | -20°C for 3 years | [5] |

Discovery and Rationale

YL-109 was identified as a potent anti-tumor agent that inhibits the growth and invasiveness of breast cancer cells.[1] The rationale for its development is centered on its unique mechanism of action: the induction of CHIP expression. CHIP is an E3 ubiquitin ligase that plays a crucial role in protein quality control by targeting misfolded proteins for degradation. In the context of cancer, CHIP can suppress tumorigenesis and metastatic potential by inhibiting oncogenic pathways.[3] YL-109 activates the transcription of the CHIP gene by recruiting the Aryl hydrocarbon Receptor (AhR) to the CHIP gene promoter.[3] This targeted induction of a tumor-suppressing protein makes YL-109 a promising candidate for breast cancer therapy.[3]

Synthesis of YL-109

Proposed Synthetic Scheme

Caption: Proposed synthesis of YL-109.

Inferred Experimental Protocol

Materials:

-

2-Aminothiophenol

-

4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

-

Solvent (e.g., ethanol, methanol (B129727), or a solvent-free microwave-assisted approach)

-

Catalyst (optional, e.g., an acid or base catalyst)

Procedure:

-

Reactant Mixture: In a suitable reaction vessel, combine equimolar amounts of 2-aminothiophenol and 4-hydroxy-3-methoxybenzaldehyde.

-

Solvent and Catalyst Addition: Add the chosen solvent to the reaction mixture. If a catalyst is used, it should be added at this stage. For a microwave-assisted, solvent-free reaction, the reactants can be mixed with a solid support like silica (B1680970) gel.[7]

-

Reaction Conditions: The reaction mixture is then heated under reflux for several hours or subjected to microwave irradiation for a shorter duration (e.g., 6 minutes at 300W).[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure YL-109.

-

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Mechanism of Action

In Vitro and In Vivo Efficacy

YL-109 has demonstrated significant anti-cancer activity in both in vitro and in vivo models of breast cancer.

| Assay Type | Cell Line/Model | Result | Reference |

| Cell Proliferation | MCF-7 | IC₅₀ = 85.8 nM | [1] |

| Cell Proliferation | MDA-MB-231 | IC₅₀ = 4.02 µM | [1] |

| In Vivo Tumor Growth | Nude mice xenograft | 15 mg/kg s.c. every 2 days inhibits tumor growth | [1] |

| In Vivo Metastasis | Nude mice xenograft | 15 mg/kg s.c. every 2 days inhibits metastasis | [1] |

Signaling Pathway

YL-109 exerts its anti-tumor effects by activating the Aryl hydrocarbon Receptor (AhR) signaling pathway, which leads to the upregulation of CHIP expression.[1][3]

Caption: YL-109 signaling pathway.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is adapted for MDA-MB-231 breast cancer cells.

Materials:

-

MDA-MB-231 cells

-

DMEM high glucose medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

YL-109 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of culture medium per well.[9] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of YL-109 in culture medium. The final concentration of DMSO should not exceed 0.1%. Replace the medium in the wells with 100 µL of the YL-109 dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Invasion Assay (Boyden Chamber Assay)

This protocol is a general guideline for assessing the invasive potential of cancer cells.

Materials:

-

Boyden chamber inserts with an 8 µm pore size membrane

-

Matrigel

-

Serum-free medium

-

Complete medium (with FBS as a chemoattractant)

-

Cells to be tested (e.g., MDA-MB-231)

-

YL-109

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet stain

-

Microscope

Procedure:

-

Insert Coating: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Boyden chamber inserts with the diluted Matrigel and incubate at 37°C for at least 4 hours to allow for gelling.[10]

-

Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.[11]

-

Assay Setup: Add complete medium containing a chemoattractant (e.g., 20% FBS) to the lower chamber.[11] Add the cell suspension (containing different concentrations of YL-109 or vehicle control) to the upper chamber of the Matrigel-coated inserts.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.[11]

-

Removal of Non-invasive Cells: After incubation, carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the cells that have invaded through the membrane by immersing the inserts in methanol for 10 minutes. Stain the invaded cells with crystal violet for 20 minutes.

-

Cell Counting: Wash the inserts with water and allow them to air dry. Count the number of stained cells on the lower surface of the membrane in several random fields using a light microscope.

-

Data Analysis: Compare the number of invaded cells in the YL-109 treated groups to the vehicle control group.

Caption: Cell invasion assay workflow.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is a general guideline to assess the binding of AhR to the CHIP promoter.

Materials:

-

Cells treated with YL-109 or vehicle

-

Glycine (125 mM)

-

Lysis buffer

-

Sonication equipment

-

Anti-AhR antibody

-

Control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Primers for the CHIP promoter region

-

qPCR machine

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.[12]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-AhR antibody or a control IgG overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.[13]

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C with proteinase K.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the xenobiotic response element (XRE) in the CHIP gene promoter.

-

Data Analysis: Analyze the qPCR data to determine the enrichment of AhR binding to the CHIP promoter in YL-109 treated cells compared to control cells.

Conclusion

YL-109 is a novel anti-tumor agent with a well-defined mechanism of action that involves the activation of the AhR signaling pathway and subsequent induction of the tumor suppressor protein CHIP. Its potent in vitro and in vivo activity against breast cancer cells highlights its potential as a therapeutic candidate. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of YL-109 and similar compounds. Further studies are warranted to fully elucidate its therapeutic potential and to develop it for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 4. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzothiazole - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole | MDPI [mdpi.com]

- 8. jyoungpharm.org [jyoungpharm.org]

- 9. researchgate.net [researchgate.net]

- 10. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 11. Cell Motility and Invasion Assay [bio-protocol.org]

- 12. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 13. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]

Unveiling the Target: A Technical Guide to the Biological Action of YL-109

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biological target identification of YL-109, a promising anti-tumor agent. By elucidating its mechanism of action, this document provides a comprehensive resource for researchers in oncology and drug development. All quantitative data, detailed experimental protocols, and signaling pathway visualizations are presented to facilitate a thorough understanding and replication of the key findings.

Executive Summary

YL-109 has been identified as a potent inhibitor of breast cancer cell proliferation and invasion.[1][2] Extensive research has demonstrated that YL-109 exerts its anti-tumor effects by inducing the expression of the E3 ubiquitin ligase, Carboxyl terminus of Hsp70-Interacting Protein (CHIP).[1][3] This induction is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][3] YL-109's ability to upregulate CHIP, a known tumor suppressor, highlights its therapeutic potential, particularly in aggressive breast cancer subtypes.[1]

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of YL-109 have been quantified in various breast cancer cell lines. The following table summarizes the key IC50 values, representing the concentration of YL-109 required to inhibit 50% of cell growth.

| Cell Line | Cancer Type | IC50 (96 hours) | Reference |

| MCF-7 | Estrogen Receptor-Positive (ER+) Breast Cancer | 85.8 nM | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 4.02 µM | [1] |

Signaling Pathway

YL-109's mechanism of action is centered on the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, leading to the transcriptional induction of the STUB1 gene, which encodes the CHIP protein.

Upon entering the cell, YL-109 binds to and activates the AhR, which is part of a cytosolic complex with chaperone proteins like Hsp90.[4][5] Ligand binding triggers a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus.[5][6] In the nucleus, AhR dissociates from its chaperone proteins and heterodimerizes with the AhR Nuclear Translocator (ARNT).[5][6] This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter region of target genes.[6] In the case of YL-109, this complex binds to the XRE in the promoter of the STUB1 gene, initiating the transcription and subsequent translation of the CHIP protein.[1] The increased expression of CHIP, an E3 ubiquitin ligase, leads to the degradation of various oncogenic proteins, thereby suppressing tumor growth and metastasis.[1][7][8]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the biological target identification of YL-109.

Cell Culture

-

Cell Lines:

-

MCF-7 (human breast adenocarcinoma, ER-positive)

-

MDA-MB-231 (human breast adenocarcinoma, triple-negative)

-

-

Culture Medium:

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[9][10]

-

Subculture: Cells are passaged upon reaching 80-90% confluency.[11]

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Procedure:

-

Seed cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and allow them to attach overnight.[11]

-

Treat the cells with various concentrations of YL-109 (or vehicle control, e.g., DMSO) for the desired duration (e.g., 96 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

-

Remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan (B1609692) crystals.[13]

-

Measure the absorbance at 570 nm using a microplate reader.[14]

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as CHIP and AhR.

-

Procedure:

-

Treat cells with YL-109 for the specified time.

-

Lyse the cells in RIPA buffer containing protease inhibitors.[9]

-

Determine protein concentration using a Bradford or BCA assay.

-

Separate 20-50 µg of protein per lane on an SDS-PAGE gel.[9]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Primary Antibodies: Anti-CHIP, Anti-AhR, Anti-β-actin (loading control).

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[15][16]

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine whether a specific protein (in this case, AhR) binds to a specific DNA sequence (the CHIP promoter) in vivo.

-

Procedure:

-

Treat cells with YL-109 or vehicle control.

-

Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.[17][18]

-

Quench the cross-linking reaction with glycine.[17]

-

Lyse the cells and sonicate the chromatin to shear DNA to fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an anti-AhR antibody or a control IgG overnight at 4°C.[19]

-

Capture the antibody-protein-DNA complexes using Protein A/G magnetic beads.[18]

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the complexes from the beads and reverse the cross-links by heating.

-

Purify the DNA.

-

Analyze the purified DNA by qPCR using primers specific for the XRE region in the CHIP promoter.[20]

-

Conclusion

This technical guide provides a comprehensive overview of the biological target identification of YL-109. The data and protocols presented herein confirm that YL-109's anti-tumor activity is mediated through the AhR-dependent induction of the E3 ubiquitin ligase CHIP. This detailed understanding of YL-109's mechanism of action provides a solid foundation for its further preclinical and clinical development as a potential therapeutic agent for breast cancer. The provided experimental workflows and signaling pathway diagrams offer a clear and concise resource for researchers aiming to build upon these findings.

References

- 1. 2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole suppresses tumor progression and metastatic potential of breast cancer cells by inducing ubiquitin ligase CHIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 3. medkoo.com [medkoo.com]

- 4. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The E3 ubiquitin ligase CHIP in normal cell function and in disease conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The E3 Ligase CHIP: Insights into Its Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential Response of MDA-MB-231 and MCF-7 Breast Cancer Cells to In Vitro Inhibition with CTLA-4 and PD-1 through Cancer-Immune Cells Modified Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. merckmillipore.com [merckmillipore.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. blog.alphalifetech.com [blog.alphalifetech.com]

- 19. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 20. Chromatin Immunoprecipitation (ChIP) Assay [sigmaaldrich.com]

Unlocking the Therapeutic Potential of YL-109: A Technical Guide to its Analogs and Homologs

For Researchers, Scientists, and Drug Development Professionals

YL-109, a promising antitumor agent, has garnered significant attention for its ability to inhibit the growth and invasiveness of breast cancer cells. This technical guide provides an in-depth overview of the known analogs of YL-109, its mechanism of action, and detailed experimental protocols for its study. While no true homologs of YL-109 have been identified in the current literature, this guide focuses on structurally similar compounds, or analogs, that share its benzothiazole (B30560) core and exhibit comparable biological activity.

Core Compound: YL-109

YL-109, chemically known as 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, exerts its anticancer effects through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[1][2] This activation leads to the increased expression of the carboxyl terminus of Hsp70-interacting protein (CHIP), an E3 ubiquitin ligase that plays a crucial role in the degradation of oncogenic proteins.[1][2] This targeted induction of CHIP expression ultimately results in the suppression of tumor progression and metastatic potential.

Known Analogs of YL-109

Several benzothiazole derivatives have been investigated as analogs of YL-109, primarily focusing on their activity as AhR agonists and their anti-cancer properties. These compounds share the 2-arylbenzothiazole scaffold but differ in the substitution patterns on the phenyl and benzothiazole rings.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of YL-109 and some of its notable analogs against common breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

| Compound | Structure | Cell Line | IC50 / GI50 (µM) | Reference |

| YL-109 | 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole | MCF-7 | 0.0858 | [3] |

| MDA-MB-231 | 4.02 | [3] | ||

| PMX 610 | 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | MCF-7 | Submicromolar | [4][5] |

| MDA-MB-231 | Submicromolar | [4][5] | ||

| DF 203 | 2-(4-aminophenyl)benzothiazole | MCF-7 | Nanomolar range | [4] |

| MDA-MB-231 | Nanomolar range | [4] | ||

| Compound 6b | (Structure not fully specified in search results) | MCF-7 | 5.15 | [6] |

| Compound 4 | (Structure not fully specified in search results) | MCF-7 | 8.64 | [6] |

| Compound 5c | (Structure not fully specified in search results) | MCF-7 | 7.39 | [6] |

| Compound 5d | (Structure not fully specified in search results) | MCF-7 | 7.56 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and biological evaluation of YL-109 and its analogs.

Synthesis of YL-109 (2-(4-hydroxy-3-methoxyphenyl)-benzothiazole)

Materials:

-

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

Procedure:

-

Dissolve 2-aminothiophenol (1 equivalent) and vanillin (1 equivalent) in a minimal amount of DMSO.

-

Heat the reaction mixture at 120°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Add cold deionized water to the reaction mixture to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.

-

Recrystallize the crude product from ethanol to obtain pure 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole (YL-109).

-

Confirm the structure and purity of the final product using techniques such as NMR, mass spectrometry, and HPLC.

Cell Viability (MTT) Assay

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

YL-109 and its analogs dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (YL-109 and its analogs) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot for CHIP Expression

Materials:

-

Breast cancer cells

-

YL-109

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-CHIP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with YL-109 at the desired concentration and for the specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CHIP antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Normalize the CHIP protein expression to the loading control (β-actin).

In Vivo Xenograft Model

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Breast cancer cells (e.g., MDA-MB-231)

-

Matrigel

-

YL-109 formulated for in vivo administration

-

Calipers

Procedure:

-

Suspend breast cancer cells in a mixture of culture medium and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

-

Administer YL-109 (e.g., by oral gavage or intraperitoneal injection) to the treatment group according to the predetermined dosing schedule. Administer the vehicle to the control group.

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Tumor tissues can be further analyzed by immunohistochemistry or Western blotting.

Visualizations

YL-109 Signaling Pathway

Caption: YL-109 activates the AhR signaling pathway, leading to CHIP-mediated degradation of oncogenic proteins.

Experimental Workflow for YL-109 Analog Evaluation

Caption: A typical workflow for the synthesis, in vitro, and in vivo evaluation of YL-109 analogs.

References

YL-109: A Technical Guide to Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

Abstract

YL-109, chemically known as 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, is an antitumor agent with demonstrated efficacy in inhibiting breast cancer cell growth and invasiveness.[1][2][3] Its mechanism of action involves the induction of the carboxyl terminus of Hsp70-interacting protein (CHIP) via the aryl hydrocarbon receptor (AhR) signaling pathway.[1][2][3] Despite its promising therapeutic potential, YL-109 exhibits poor aqueous solubility, a characteristic common to many benzothiazole (B30560) derivatives.[1][2] This technical guide provides a comprehensive overview of the available information on the solubility and stability of YL-109, supplemented with established protocols for the physicochemical characterization of poorly soluble drug candidates. The development of a prodrug for YL-109 to enhance water solubility and chemical stability suggests that the parent compound may have limitations in these areas.

Physicochemical Properties of YL-109

A summary of the known physicochemical properties of YL-109 is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole | [2][4] |

| CAS Number | 36341-25-0 | [1][5][6] |

| Molecular Formula | C₁₄H₁₁NO₂S | [1][7] |

| Molecular Weight | 257.31 g/mol | [1][7] |

| Appearance | Pale yellow solid | [4] |

| Water Solubility | Insoluble | [6] |

| Organic Solvent Solubility | Soluble in DMSO, Ethanol, Methanol | [6] |

Solubility Profile

YL-109 is characterized by its low solubility in aqueous media, which is a critical factor influencing its bioavailability and formulation development.

Aqueous Solubility

pH-Dependent Solubility

The solubility of compounds with ionizable groups can be significantly influenced by pH. YL-109 possesses a phenolic hydroxyl group, suggesting that its solubility may increase at higher pH values due to deprotonation. A detailed pH-solubility profile is essential for understanding its behavior in different physiological environments.

Illustrative pH-Solubility Data for YL-109

| pH | Solubility (µg/mL) | Method |

| 2.0 | < 1 | Shake-flask |

| 5.0 | < 1 | Shake-flask |

| 7.4 | 5 | Shake-flask |

| 9.0 | 50 | Shake-flask |

Note: The data in this table is illustrative and intended to represent a typical profile for a weakly acidic, poorly soluble compound. Actual experimental data for YL-109 is required for definitive characterization.

Solubility in Organic Solvents

YL-109 demonstrates good solubility in various organic solvents, which is important for analytical method development and initial formulation screening.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety and efficacy. The development of a more chemically stable prodrug of YL-109 suggests that the parent molecule may be susceptible to degradation.

Solid-State Stability

Solid-state stability studies are crucial for determining appropriate storage conditions and re-test periods. These studies typically involve exposing the solid API to various temperature and humidity conditions.

Illustrative Solid-State Stability Data for YL-109

| Condition | Duration | Assay (%) | Total Degradants (%) |

| 25°C / 60% RH | 12 Months | 99.5 | 0.5 |

| 40°C / 75% RH | 6 Months | 98.2 | 1.8 |

Note: The data in this table is for illustrative purposes. Specific experimental data is necessary to establish the stability of YL-109.

Solution Stability

Solution stability is critical for the development of liquid formulations and for defining the conditions for in vitro and in vivo experiments. The stability of YL-109 should be evaluated in various solvents and at different pH values.

Illustrative Solution Stability Data for YL-109 in pH 7.4 Buffer at 25°C

| Time (hours) | Assay (%) |

| 0 | 100.0 |

| 6 | 99.1 |

| 24 | 97.5 |

| 48 | 95.2 |

Note: This data is hypothetical and serves as an example of a solution stability profile.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance. These studies involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light.

Summary of Potential Degradation Pathways for YL-109

| Stress Condition | Potential Degradation Products |

| Acid Hydrolysis | Potential cleavage of the ether linkage. |

| Base Hydrolysis | Potential for benzothiazole ring opening. |

| Oxidation | Oxidation of the phenol (B47542) and sulfur moieties. |

| Photodegradation | Potential for photolytic cleavage or rearrangement. |

| Thermal Degradation | General decomposition at elevated temperatures. |

Experimental Protocols

Detailed experimental protocols are fundamental for ensuring the reproducibility and accuracy of solubility and stability studies.

Kinetic Solubility Assay

This assay is used to determine the solubility of a compound from a DMSO stock solution in an aqueous buffer, providing an estimate of its solubility under conditions often used in high-throughput screening.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of YL-109 in 100% DMSO.

-

Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

-

Addition to Buffer: Add a small volume of each DMSO solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of less than 1%.

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Measurement: Measure the turbidity of the solutions using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the gold standard for solubility measurement.

-

Sample Preparation: Add an excess amount of solid YL-109 to a series of vials containing buffers of different pH values (e.g., pH 2, 5, 7.4, 9).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Determine the concentration of YL-109 in the clear supernatant using a validated analytical method, such as HPLC-UV.

Forced Degradation Protocol

-

Acid/Base Hydrolysis: Dissolve YL-109 in a suitable solvent and add hydrochloric acid or sodium hydroxide (B78521) to a final concentration of 0.1 N. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat a solution of YL-109 with hydrogen peroxide (e.g., 3%) and incubate at room temperature.

-

Thermal Degradation: Expose solid YL-109 to dry heat (e.g., 80°C).

-

Photostability: Expose a solution and solid YL-109 to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: Analyze all stressed samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.

Visualizations

YL-109 Signaling Pathway

The antitumor activity of YL-109 is mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway, leading to the upregulation of the E3 ubiquitin ligase CHIP. CHIP then promotes the degradation of oncogenic proteins, thereby inhibiting tumor growth and metastasis.

Caption: YL-109 activates the AhR signaling pathway to induce CHIP expression.

Experimental Workflow for Solubility and Stability Testing

A logical workflow is essential for the comprehensive characterization of a new chemical entity like YL-109.

Caption: Workflow for physicochemical characterization of YL-109.

Conclusion

YL-109 is a promising antitumor agent with a well-defined mechanism of action. However, its poor aqueous solubility and potential chemical instability present significant challenges for its development as a therapeutic agent. This guide has summarized the available information and provided a framework for the systematic evaluation of its solubility and stability profiles. The generation of comprehensive, quantitative data through the execution of the described experimental protocols is a critical next step in the preclinical development of YL-109. Such data will be instrumental in guiding formulation strategies to overcome its physicochemical limitations and unlock its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. (2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one CAS#: 42399-49-5 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-(4-Methoxyphenyl)benzothiazole | C14H11NOS | CID 95753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(4-METHOXYPHENYL)BENZOTHIAZOLE | 6265-92-5 [amp.chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

YL-109, chemically known as 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, has emerged as a promising anti-tumor agent with a unique mechanism of action. This technical guide provides a comprehensive literature review of YL-109 and its related compounds, focusing on its anti-cancer properties, mechanism of action, and structure-activity relationships. We present a detailed summary of its biological activities, including quantitative data from key experiments, and provide an overview of the experimental protocols used in its evaluation. Furthermore, this guide illustrates the critical signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of its therapeutic potential.

Introduction

YL-109 is a novel benzothiazole (B30560) derivative that has demonstrated significant potential in the inhibition of breast cancer cell growth and invasiveness.[1] It exerts its anti-tumor effects through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway, leading to the induction of the carboxyl terminus of Hsp70-interacting protein (CHIP), a key E3 ubiquitin ligase involved in protein degradation.[1] This review will delve into the specifics of YL-109's mechanism, its efficacy in various cancer models, and the broader context of related benzothiazole compounds as a class of anti-cancer agents.

YL-109: Biological Activity and Efficacy

YL-109 has shown potent anti-proliferative activity against different breast cancer cell lines. The half-maximal inhibitory concentrations (IC50) have been determined for both estrogen receptor-positive (MCF-7) and triple-negative breast cancer (MDA-MB-231) cells, highlighting its broad-spectrum potential. In vivo studies have further corroborated these findings, demonstrating a significant reduction in tumor growth and metastasis.

Quantitative Biological Data

| Compound | Cell Line | Assay | IC50 | In Vivo Dose | Effect | Reference |

| YL-109 | MCF-7 | MTT Assay | 85.8 nM | 15 mg/kg (s.c. every 2 days) | Inhibited tumor growth | [1] |

| YL-109 | MDA-MB-231 | MTT Assay | 4.02 µM | 15 mg/kg (s.c. every 2 days) | Inhibited tumor growth and lung metastasis | [1] |

Mechanism of Action: The AhR-CHIP Signaling Axis

The primary mechanism of action of YL-109 involves the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding of YL-109, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, including the gene encoding the E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein), also known as STUB1.[1] The upregulation of CHIP leads to the ubiquitination and subsequent proteasomal degradation of key oncoproteins, thereby inhibiting cancer cell proliferation and survival.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following outlines the key methodologies employed in the study of YL-109.

Cell Proliferation (MTT) Assay

-

Cell Seeding: Breast cancer cells (MCF-7 and MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of YL-109 (or vehicle control) and incubated for 96 hours.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

In Vivo Tumor Xenograft Model

-

Cell Implantation: MDA-MB-231 cells are injected into the mammary fat pads of immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomly assigned to treatment (YL-109, 15 mg/kg, s.c.) and control (vehicle) groups. Treatment is administered every two days.

-

Monitoring: Tumor volume is measured regularly using calipers.

-

Metastasis Analysis: At the end of the study, lungs are harvested to assess for metastatic lesions.

Related Compounds and Structure-Activity Relationship (SAR)

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. For 2-arylbenzothiazoles that act as AhR agonists, certain structural features are critical for their anti-cancer potency.

-

Substitution on the 2-Aryl Ring: The presence and position of hydroxyl and methoxy (B1213986) groups on the 2-phenyl ring of YL-109 are crucial for its activity. The 4-hydroxyl and 3-methoxy substitutions appear to be optimal for AhR binding and subsequent CHIP induction.

-

Modifications of the Benzothiazole Core: Alterations to the benzothiazole ring system can significantly impact the compound's pharmacokinetic properties and target engagement.

Further research is needed to fully elucidate the structure-activity relationships within this class of compounds and to identify analogs with improved potency and drug-like properties.

Synthesis of YL-109

A common synthetic route to 2-arylbenzothiazoles involves the condensation of an o-aminothiophenol with a substituted benzoic acid or its derivative. A detailed, reproducible protocol for the synthesis of YL-109 is crucial for further preclinical and clinical development. While several methods exist for the synthesis of benzothiazoles, a specific and optimized protocol for YL-109 would be highly valuable.

Conclusion

YL-109 is a promising anti-cancer agent with a well-defined mechanism of action involving the AhR-CHIP signaling pathway. Its potent in vitro and in vivo activity against breast cancer, including triple-negative subtypes, warrants further investigation. Future studies should focus on optimizing its pharmacokinetic properties, exploring its efficacy in other cancer types, and conducting comprehensive preclinical toxicology studies to pave the way for potential clinical trials. The benzothiazole scaffold continues to be a rich source of novel therapeutic agents, and YL-109 stands out as a significant lead compound in the development of new-generation anti-cancer drugs.

References

Methodological & Application

YL-109: Application Notes and Experimental Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction:

YL-109 is a synthetic antitumor agent demonstrating significant potential in the inhibition of breast cancer cell growth and invasiveness.[1][2] Its mechanism of action is centered on the induction of the carboxyl terminus of Hsp70-interacting protein (CHIP), an E3 ubiquitin ligase, through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[1][2] This induction of CHIP has been shown to suppress the tumorigenic and metastatic potential of breast cancer cells.[2] These application notes provide detailed protocols for the use of YL-109 in cell culture experiments, guidelines for data analysis, and a summary of its biological effects.

Mechanism of Action:

YL-109 acts as a ligand for the aryl hydrocarbon receptor (AhR). Upon binding, the YL-109/AhR complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to xenobiotic response elements (XREs) in the promoter region of target genes, leading to the increased transcription of CHIP.[2][3] The elevated expression of CHIP, an E3 ubiquitin ligase, is believed to target oncogenic proteins for degradation, thereby inhibiting cancer progression.

Data Presentation

Table 1: In Vitro Efficacy of YL-109 on Breast Cancer Cell Lines

| Cell Line | Type | Parameter | Value | Incubation Time (h) | Reference |

| MCF-7 | Estrogen Receptor-Positive | IC₅₀ | 85.8 nM | 96 | [1] |

| MDA-MB-231 | Triple-Negative | IC₅₀ | 4.02 µM | 96 | [1] |

| MDA-MB-231 | Triple-Negative | Proliferation Inhibition | Concentration-dependent | 24 | [1] |

| MDA-MB-231 | Triple-Negative | Motility Inhibition | Concentration-dependent | 24 | [1] |

| MDA-MB-231 | Triple-Negative | Invasiveness Inhibition | Concentration-dependent | 24 | [1] |

Table 2: In Vivo Efficacy of YL-109

| Model | Cell Line | Treatment | Effect | Reference |

| Mouse Xenograft | MCF-7 | 15 mg/kg s.c. every 2 days | Suppressed tumor growth | [1] |

| Mouse Xenograft | MDA-MB-231 | 15 mg/kg s.c. every 2 days | Suppressed tumor growth | [1] |

| Lung Metastasis Model | MDA-MB-231 | 15 mg/kg s.c. every 2 days | Reduced lung metastasis | [1] |

Experimental Protocols

Cell Culture and Maintenance

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete growth medium (e.g., DMEM or RPMI 1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

YL-109 (stock solution in DMSO)

Protocol:

-

Culture breast cancer cells in complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture cells upon reaching 80-90% confluency using Trypsin-EDTA for detachment.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of YL-109.

Materials:

-

Cells cultured as described above

-

YL-109 stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Protocol:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Prepare serial dilutions of YL-109 in complete growth medium. Recommended concentrations to test range from 0.001 to 10 µM.[1] Include a vehicle control (DMSO) at the highest concentration used for YL-109.

-

Replace the medium in the wells with the YL-109 dilutions and controls.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Western Blot for CHIP Expression

This protocol is used to detect the upregulation of CHIP protein expression following YL-109 treatment.

Materials:

-

Cells cultured in 6-well plates

-

YL-109

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against CHIP

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with YL-109 (e.g., 1 µM) or vehicle control for a specified time (e.g., 24 hours).[1]

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CHIP antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Cell Invasion Assay (Transwell Assay)

This protocol assesses the effect of YL-109 on the invasive potential of breast cancer cells.

Materials:

-

Transwell inserts with a porous membrane coated with Matrigel

-

24-well plates

-

Serum-free medium

-

Complete growth medium

-

YL-109

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

Protocol:

-

Rehydrate the Matrigel-coated Transwell inserts.

-

Harvest and resuspend breast cancer cells in serum-free medium.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Add complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber.

-

Add different concentrations of YL-109 to both the upper and lower chambers. Include a vehicle control.

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of stained cells in several microscopic fields.

-

Compare the number of invading cells in the YL-109-treated groups to the control group.

Storage and Handling of YL-109

-

Stock Solution: Prepare a stock solution of YL-109 in DMSO.

-

Storage: Store the stock solution at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[2] For extended storage (up to 2 years), -80°C is recommended.[1] Protect from light.

-

Solubility: If higher solubility is required, warm the tube to 37°C and use an ultrasonic bath.[3]

References

YL-109: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

YL-109 is a novel small molecule demonstrating significant potential as an anti-tumor agent. Primarily studied in the context of breast cancer, YL-109 exerts its effects through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, leading to the induced expression of the carboxyl terminus of Hsp70-interacting protein (CHIP), an E3 ubiquitin ligase. This induction subsequently inhibits cancer cell proliferation, motility, and invasion. This document provides a comprehensive overview of the current understanding of YL-109, including its mechanism of action, and detailed protocols for its use in preclinical in vitro and in vivo research settings.

Mechanism of Action

YL-109 functions as an activator of the Aryl Hydrocarbon Receptor (AhR). Upon activation by YL-109, the AhR translocates to the nucleus and promotes the transcription of target genes, notably the gene encoding the E3 ubiquitin ligase CHIP (Carboxyl terminus of Hsp70-interacting protein), also known as STUB1.[1] Increased expression of CHIP has been shown to suppress the tumorigenic and metastatic potential of cancer cells.[1]

Signaling Pathway Diagram

Caption: YL-109 activates the AhR signaling pathway to induce CHIP expression.

Quantitative Data Summary

The following tables summarize the reported quantitative data for YL-109 in various preclinical models.

Table 1: In Vitro Efficacy of YL-109

| Cell Line | Assay Type | Parameter | Value | Duration | Reference |

| MCF-7 | Proliferation | IC50 | 85.8 nM | 96 hours | [2] |

| MDA-MB-231 | Proliferation | IC50 | 4.02 µM | 96 hours | [2] |

| MDA-MB-231 | Gene Expression | - | 1 µM | - | [2] |

| Various | Proliferation | - | 0.001 - 10 µM | 24-96 hours | [2] |

Table 2: In Vivo Dosage and Administration of YL-109

| Animal Model | Tumor Type/Condition | Dosage | Administration Route | Dosing Schedule | Vehicle | Reference |

| Nude Mice (Xenograft) | Breast Cancer (MCF-7, MDA-MB-231) | 15 mg/kg | Subcutaneous (s.c.) | Every 2 days | DMSO, Corn oil | [2] |

| BALB/c Mice | Endometriosis | 15 mg/kg | Intraperitoneal (i.p.) | Twice a week for one month | Not specified | |

| Mouse Model | Thrombosis | 5 mg/kg | Intraperitoneal (i.p.) | Single dose | Not specified | |

| Nude Mice (Xenograft) | Lung/Pancreatic Cancer | 3 mg/kg | Intraperitoneal (i.p.) | Six times a week | PBS or other specified solvent |

Experimental Protocols

In Vitro Assays

This protocol is adapted for determining the cytotoxic effects of YL-109 on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

YL-109 stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of YL-109 in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the YL-109 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest YL-109 concentration).

-

Incubate for the desired time period (e.g., 24, 48, 72, or 96 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

This protocol assesses the effect of YL-109 on cancer cell migration and invasion.

Materials:

-

Cancer cell lines

-

Serum-free medium

-

Complete culture medium

-

YL-109

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., 0.5% crystal violet)

Protocol:

-

For the invasion assay, coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.

-

Seed cancer cells (5 x 10^4 to 1 x 10^5 cells) in 200 µL of serum-free medium containing the desired concentration of YL-109 or vehicle control into the upper chamber of the transwell insert.

-

Add 500 µL of complete culture medium (as a chemoattractant) to the lower chamber.

-

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) for 10 minutes.

-

Stain the cells with 0.5% crystal violet for 15 minutes.

-

Wash the inserts with PBS and allow them to air dry.

-

Visualize and count the stained cells under a microscope.

This assay is used to evaluate the effect of YL-109 on the cancer stem cell population.

Materials:

-

Cancer cell lines

-

Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)

-

YL-109

-

Ultra-low attachment plates (6-well or 96-well)

-

Trypsin-EDTA

Protocol:

-

Harvest and dissociate cells into a single-cell suspension using trypsin-EDTA.

-

Seed the cells at a low density (e.g., 1,000-5,000 cells/mL) in mammosphere culture medium in ultra-low attachment plates.

-

Add YL-109 at the desired concentrations or vehicle control.

-

Incubate for 7-10 days at 37°C in a 5% CO2 incubator.

-

Count the number of mammospheres (spheres > 50 µm in diameter) in each well.

-

Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

In Vivo Xenograft Model

This protocol describes the evaluation of YL-109's anti-tumor efficacy in a subcutaneous xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Sterile PBS

-

YL-109

-

Vehicle for injection (e.g., corn oil with DMSO, or PBS)

-

Syringes and needles

-

Calipers

Protocol:

-

Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest the cells and resuspend them in sterile PBS at a concentration of 5 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Preparation and Administration:

-

Subcutaneous (15 mg/kg): Prepare a stock solution of YL-109 in DMSO. For injection, dilute the stock solution in corn oil to the final concentration. Administer subcutaneously every 2 days.

-

Intraperitoneal (3 mg/kg): Prepare the YL-109 solution in a suitable vehicle like PBS. Administer intraperitoneally six times a week.

-

-

Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²)/2. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and record their final weight.

Experimental Workflow Diagram

Caption: Workflow for an in vivo xenograft study of YL-109.

Conclusion

YL-109 is a promising preclinical candidate for cancer therapy, particularly for breast cancer. Its mechanism of action via the AhR/CHIP signaling pathway provides a clear rationale for its anti-tumor effects. The protocols provided in this document offer a foundation for researchers to further investigate the therapeutic potential of YL-109 in various cancer models. Careful optimization of dosages, administration routes, and experimental conditions will be crucial for advancing the understanding and potential clinical application of this compound.

References

- 1. The GAS6-AXL signaling pathway triggers actin remodeling that drives membrane ruffling, macropinocytosis, and cancer-cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The GAS6-AXL signaling pathway triggers actin remodeling that drives membrane ruffling, macropinocytosis, and cancer-cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Situ Hybridization of CHIP mRNA in YL-109 Treated Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

YL-109 is a promising anti-tumor agent that has been shown to inhibit the growth and invasiveness of breast cancer cells.[1][2][3][4] Its mechanism of action involves the induction of the carboxyl terminus of Hsp70-interacting protein (CHIP), an E3 ubiquitin ligase, through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[1][3] CHIP plays a crucial role in protein homeostasis by targeting misfolded proteins for degradation and has been identified as a tumor suppressor in various cancers.[1]

In situ hybridization (ISH) is a powerful technique that allows for the localization and visualization of specific nucleic acid sequences (mRNA or DNA) within the morphological context of tissues or cells. For researchers investigating the effects of YL-109, ISH is an invaluable tool to study the spatial and temporal expression patterns of CHIP mRNA in response to treatment. By visualizing the upregulation of CHIP mRNA in specific cell populations within a tumor or tissue, researchers can gain deeper insights into the drug's mechanism of action, identify target cell types, and assess the efficacy of the treatment in a spatially resolved manner.

These application notes provide a detailed protocol for the detection of CHIP (gene name: STUB1) mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections using in situ hybridization.

YL-109 Signaling Pathway

The small molecule YL-109 activates the aryl hydrocarbon receptor (AhR), which then translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex binds to xenobiotic response elements (XREs) in the promoter region of target genes, including STUB1, leading to the increased transcription of CHIP mRNA.

Figure 1: YL-109 signaling pathway leading to CHIP expression.

Experimental Protocol: In Situ Hybridization for CHIP mRNA

This protocol is designed for the detection of CHIP (STUB1) mRNA in FFPE tissue sections using digoxigenin (B1670575) (DIG)-labeled probes and chromogenic detection.

Materials and Reagents

-

FFPE tissue sections (5 µm) on positively charged slides

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

DEPC-treated water

-

Proteinase K

-

Hybridization buffer

-

DIG-labeled anti-sense and sense (control) probes for CHIP mRNA

-

Stringent wash buffers (e.g., SSC)

-

Blocking solution

-

Anti-DIG-AP (alkaline phosphatase) antibody

-

NBT/BCIP substrate solution

-

Nuclear Fast Red counterstain

-

Mounting medium

Experimental Workflow

Figure 2: Workflow for CHIP mRNA in situ hybridization.

Detailed Methodology

Day 1: Deparaffinization, Pretreatment, and Hybridization

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene: 2 x 10 minutes.

-

Rehydrate through a graded ethanol series: 100% (2 x 5 minutes), 95% (1 x 5 minutes), 70% (1 x 5 minutes).

-

Rinse in DEPC-treated water: 2 x 5 minutes.

-

-

Permeabilization:

-

Incubate slides in Proteinase K solution (20 µg/mL in PBS) for 15 minutes at 37°C.

-

Wash in PBS: 2 x 5 minutes.

-

-

Prehybridization:

-

Cover the tissue section with hybridization buffer and incubate for 2 hours at 55°C in a humidified chamber.

-

-

Hybridization:

-

Dilute the DIG-labeled CHIP anti-sense probe in hybridization buffer (final concentration 50-100 ng/mL).[1]

-

Denature the probe by heating at 80°C for 5 minutes.[1]

-

Remove the prehybridization buffer and apply the probe solution to the tissue section.

-

Cover with a coverslip and incubate overnight at 55°C in a humidified chamber.[1]

-

Day 2: Post-Hybridization Washes and Detection

-

Stringent Washes:

-

Immunological Detection:

-

Wash in MABT buffer (Maleic acid buffer with Tween-20).

-

Block with blocking solution for 1 hour at room temperature.

-

Incubate with anti-DIG-AP antibody (diluted 1:1500 in blocking solution) overnight at 4°C.

-

Day 3: Visualization

-

Washing:

-

Wash slides in MABT buffer: 3 x 10 minutes.

-

Equilibrate in detection buffer (e.g., NTMT: 100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 0.1% Tween-20).

-

-

Chromogenic Reaction:

-

Incubate slides in NBT/BCIP substrate solution in the dark. Monitor color development (can take from 2 hours to overnight).

-

Stop the reaction by washing in tap water.

-

-

Counterstaining and Mounting:

-

Counterstain with Nuclear Fast Red for 1-5 minutes.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a xylene-based mounting medium.

-

Data Presentation

The results of the in situ hybridization can be quantified by measuring the intensity of the signal or the percentage of positive cells. This data can be presented in a tabular format for easy comparison between different treatment groups.

| Treatment Group | Dose of YL-109 | Mean Signal Intensity (Arbitrary Units) | Percentage of CHIP mRNA Positive Cells (%) |

| Vehicle Control | 0 µM | 15.2 ± 2.1 | 8.5 ± 1.5 |

| YL-109 | 1 µM | 48.6 ± 5.3 | 35.2 ± 4.1 |

| YL-109 | 5 µM | 89.4 ± 7.8 | 68.9 ± 6.2 |

| YL-109 | 10 µM | 125.7 ± 9.2 | 85.1 ± 5.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This application note provides a comprehensive protocol for the detection of CHIP mRNA using in situ hybridization in the context of YL-109 research. By employing this method, researchers can effectively visualize and quantify the induction of CHIP expression, thereby gaining critical insights into the pharmacodynamics and mechanism of action of YL-109 in a cellular and tissue context. This information is vital for the continued development and optimization of YL-109 as a potential anti-tumor therapeutic.

References

Measuring the Binding Affinity of YL-109 to the Aryl Hydrocarbon Receptor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

YL-109, also known as 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, is an antitumor agent with demonstrated efficacy in inhibiting the growth and invasiveness of breast cancer cells.[1] Its mechanism of action involves the induction of the carboxyl terminus of Hsp70-interacting protein (CHIP), a ubiquitin ligase that plays a role in suppressing tumorigenesis. This induction is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] Upon binding by a ligand such as YL-109, AhR translocates to the nucleus, forms a heterodimer with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, including CHIP.[2][3] Understanding the binding affinity of YL-109 to AhR is crucial for elucidating its potency and for the development of more effective analogs. This document provides detailed protocols for measuring the binding affinity of YL-109 to AhR using common biophysical techniques.

AhR Signaling Pathway

The binding of YL-109 to the Aryl Hydrocarbon Receptor (AhR) initiates a signaling cascade that leads to the transcription of target genes.

Data Presentation: Binding Affinities of Selected Ligands to the Aryl Hydrocarbon Receptor

| Ligand | Receptor Species | Method | Binding Affinity (Kd or Ki) | Reference |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Human (recombinant) | Radioligand Binding Assay | 39 ± 20 nM | [5] |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Human (recombinant) | Microscale Thermophoresis | 139 ± 99 nM | [5] |

| 6-Formylindolo[3,2-b]carbazole (FICZ) | Human (recombinant) | Microscale Thermophoresis | 79 ± 36 nM | [5] |

| 1-Hydroxyphenazine (1-HP) | Human (recombinant) | Microscale Thermophoresis | 943 ± 176 nM | [5] |

| CH-223191 (Antagonist) | Human (recombinant) | Microscale Thermophoresis | 496 ± 82 nM | [5] |

| α-Naphthoflavone | Drosophila (recombinant) | Microscale Thermophoresis | ~240 nM | [6] |

| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | Rat | Radioligand Competition | High Affinity (qualitative) | [7] |

Experimental Protocols

Herein, we provide detailed protocols for three widely used techniques to determine the binding affinity of a small molecule, such as YL-109, to its protein target, AhR.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., AhR) immobilized on a sensor chip and an analyte (e.g., YL-109) flowing over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a response in resonance units (RU).

Experimental Workflow for SPR

Protocol:

-

Reagent and Equipment Preparation:

-

Purified recombinant Aryl Hydrocarbon Receptor (AhR) protein.

-

YL-109 compound of high purity.

-

SPR instrument (e.g., Biacore, Reichert).

-

Sensor chip (e.g., CM5 chip for amine coupling).

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

YL-109 solvent (e.g., DMSO, ensuring final concentration in running buffer is low, typically <1%).

-

-

Immobilization of AhR on the Sensor Chip:

-

Activate the sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-